molecular formula C22H29N3O2S B2649514 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705439-25-3

2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2649514
CAS No.: 1705439-25-3
M. Wt: 399.55
InChI Key: TYHDEOSQBYWYRT-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a compound of significant interest within the chemical research community

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic pathway can be outlined as follows:

  • Step 1: Synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl intermediate through cyclization reactions involving appropriate carboxylic acids and hydrazides.

  • Step 2: Formation of the piperidin-1-yl ethanone scaffold by reacting the 3-substituted oxadiazole with suitable reagents like piperidinyl ketones under controlled conditions.

  • Step 3: Introduction of the cyclopentylthio group via thioetherification reactions using thiols and appropriate catalysts or reagents.

Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods often involve:

  • Continuous flow reactors for better control of reaction parameters.

  • Catalysts to improve reaction efficiency.

  • Advanced purification techniques like chromatography and crystallization.

Types of Reactions:

  • Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Hydrogenation of functional groups under hydrogen gas in the presence of catalysts.

  • Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, mCPBA.

  • Reduction: Palladium on carbon, hydrogen gas.

  • Substitution: Halogenated reagents, alkylating agents.

Major Products Formed:

  • Oxidation: Corresponding sulfoxides or sulfones.

  • Reduction: Saturated derivatives of the oxadiazole or piperidinyl rings.

  • Substitution: Functionalized aromatic or piperidinyl derivatives.

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has applications in several research areas:

  • Chemistry: Studied for its unique reactivity patterns and potential as a building block for complex molecule synthesis.

  • Biology: Investigated for its potential biochemical interactions and as a probe in molecular biology studies.

  • Medicine: Explored for therapeutic applications, including potential anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

When compared to other similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone stands out due to its:

  • Unique Structural Features: Combination of a cyclopentylthio group with an oxadiazole ring and piperidinyl ethanone is relatively rare.

  • Specific Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.

Comparison with Similar Compounds

  • 1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl piperidin-2-one.

  • 3-(Cyclopentylthio)-1,2,4-oxadiazol-5-amine.

  • 2-(o-Tolyl)-1,2,4-oxadiazol-5-yl methyl sulfide.

This intricate compound opens fascinating avenues for research across multiple scientific domains.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-16-7-2-5-11-19(16)22-23-20(27-24-22)13-17-8-6-12-25(14-17)21(26)15-28-18-9-3-4-10-18/h2,5,7,11,17-18H,3-4,6,8-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHDEOSQBYWYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CSC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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